3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 3-fluorothiophene substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. This scaffold is part of a broader class of 1-methyl-1H-pyrazol-5-amine derivatives, which are widely studied for their pharmacological and material science applications.
Properties
Molecular Formula |
C8H8FN3S |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5-(3-fluorothiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8FN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3 |
InChI Key |
BKVATZNVIKILDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CS2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The pyrazole-amine core is highly versatile, with substituents influencing electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- The tert-butyl group (e.g., in ) increases hydrophobicity, which may improve membrane permeability but reduce solubility.
- Halogenated aryl groups (e.g., 4-chlorophenyl and 2,4-difluorophenyl ) enhance electronic interactions and stability.
Physical and Crystallographic Properties
- Crystal Packing: Analogous compounds, such as (Benzo[d]thiazol-2-yl)-3-(3-(cyclopropylamino)propyl)-1-methyl-1H-pyrazol-5-amine, crystallize with high completeness (99.8% at θ = 26.37°) and low R-values (R1 = 0.0245) .
Biological Activity
3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1862579-42-7) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a fluorinated thiophene moiety and a pyrazole ring, which may contribute to its pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 197.23 g/mol. The structure includes a fluorine atom, which can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8FN3S |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1862579-42-7 |
Biological Activity
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The specific biological activities associated with this compound are summarized below:
Antimicrobial Activity
Studies have shown that compounds with similar structures have demonstrated significant antimicrobial effects against various bacterial strains. The presence of the thiophene ring may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy.
Anticancer Properties
Research into pyrazole derivatives has revealed their potential as anticancer agents. For instance, compounds similar to this compound have been reported to inhibit tumor growth in preclinical models by targeting specific cancer cell pathways.
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of key enzymes involved in disease processes. For example, some studies suggest that pyrazole derivatives can inhibit lysyl oxidase, an enzyme implicated in cancer progression and metastasis .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole compounds, providing insights into their therapeutic potential.
- Study on Antitumor Activity : A recent study highlighted the effectiveness of pyrazole derivatives in reducing tumor growth in xenograft models. The study demonstrated that these compounds could significantly decrease tumor size and improve survival rates in treated animals .
- Antimicrobial Efficacy : Another research article reported that pyrazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole structure could enhance its antibacterial properties .
- Mechanistic Insights : A review article discussed various mechanisms through which pyrazole derivatives exert their biological effects, including enzyme inhibition and modulation of signaling pathways related to inflammation and cancer .
Q & A
Basic Research Questions
Q. What methodological approaches are employed in the synthesis of 3-(3-Fluorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves condensation reactions or nucleophilic substitutions using pyrazole precursors and fluorothiophene derivatives. For example, analogous pyrazole compounds are synthesized via cyclocondensation of hydrazines with β-diketones or via Suzuki-Miyaura cross-coupling for aryl substitutions . Optimization of solvent (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., Pd for coupling reactions) is critical to achieving yields >70% and minimizing byproducts like dehalogenated intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- NMR : H/C NMR confirms substitution patterns (e.g., fluorothiophene integration at δ 6.8–7.2 ppm, pyrazole NH at δ 5.1–5.5 ppm) .
- HRMS : Validates molecular weight (calc. for CHFNS: 226.05 g/mol) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (e.g., 90% purity threshold) .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally similar pyrazoles (e.g., dihedral angles between fluorothiophene and pyrazole planes: 2.3°–5.7°) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Answer : Initial screens include:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, kinase targets) using recombinant proteins .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can researchers design interaction studies to elucidate the compound’s mechanism of action with biological targets?
- Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to proteins like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Dynamics Simulations : Predicts binding modes using docking software (AutoDock Vina) and force fields (AMBER) .
- Example : Fluorine’s electronegativity may enhance hydrogen bonding with active-site residues (e.g., backbone NH of kinases), as seen in analogs with values <10 µM .
Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound, and how can they guide optimization?
- Answer : Key SAR findings from analogs (see table below):
| Substituent Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine → Chlorine (thiophene) | ↓ Anticancer activity (IC ↑2-fold) | |
| Methyl → Ethyl (pyrazole N1) | ↑ Metabolic stability (t +3h) | |
| NH → NO (pyrazole C5) | ↑ Enzyme inhibition ( ↓40%) |
- Design Strategy : Introduce electron-withdrawing groups (e.g., CF) on thiophene to enhance target affinity .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Answer : Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cellular context : Validate findings in isogenic cell lines (e.g., p53 WT vs. null) .
- Metabolic stability : Use liver microsomes to compare degradation rates (e.g., CYP3A4-mediated oxidation) .
- Case Study : Discrepant IC values for anticancer activity (2–10 µM) may reflect differences in cell permeability, resolved via logP adjustments .
Q. What advanced computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%), blood-brain barrier penetration (low), and CYP inhibition risk .
- Quantum Mechanics (QM) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., electrophilic attack at pyrazole C3) .
Q. Which crystallographic techniques are critical for confirming the compound’s solid-state structure?
- Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–F: 1.34 Å) and torsion angles (fluorothiophene-pyrazole: 4.2°) .
- Powder XRD : Detects polymorphs (e.g., Form I vs. Form II) affecting solubility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
